5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a phenylethyl group, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 1-phenylethyl isothiocyanate to form an intermediate, which is then cyclized using a suitable reagent such as hydrazine hydrate to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-ylsulfanyl acetic acid
Uniqueness
5-cyclopropyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopropyl and phenylethyl groups, which impart distinct chemical properties and potential biological activities. Its thiol group also provides a reactive site for further chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
3-cyclopropyl-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-9(10-5-3-2-4-6-10)16-12(11-7-8-11)14-15-13(16)17/h2-6,9,11H,7-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLNYRJDIFXGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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